molecular formula C8H10N2O2 B14304341 6-Methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 114066-90-9

6-Methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14304341
CAS No.: 114066-90-9
M. Wt: 166.18 g/mol
InChI Key: GYXFJRBGWKHEEH-UHFFFAOYSA-N
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Description

6-Methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a methyl group at the 6th position and a prop-2-en-1-yl group at the 1st position, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyluracil with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The methyl and prop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce dihydropyrimidines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

6-Methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    6-Methyluracil: A precursor in the synthesis of 6-Methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione.

    1-Allyl-6-methyluracil: A closely related compound with similar structural features.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

114066-90-9

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

6-methyl-1-prop-2-enylpyrimidine-2,4-dione

InChI

InChI=1S/C8H10N2O2/c1-3-4-10-6(2)5-7(11)9-8(10)12/h3,5H,1,4H2,2H3,(H,9,11,12)

InChI Key

GYXFJRBGWKHEEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=O)N1CC=C

Origin of Product

United States

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